molecular formula C23H26FN3O4S B2457574 2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-46-1

2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2457574
CAS No.: 901241-46-1
M. Wt: 459.54
InChI Key: ASVMQOMCYLZSTB-UHFFFAOYSA-N
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Description

2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a useful research compound. Its molecular formula is C23H26FN3O4S and its molecular weight is 459.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-29-12-4-11-25-20(28)14-32-23-21(15-5-8-17(24)9-6-15)26-22(27-23)16-7-10-18(30-2)19(13-16)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVMQOMCYLZSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by the presence of an imidazole ring, methoxy groups, and a sulfanyl linkage. Its molecular formula is C19H22FN3O4SC_{19}H_{22}FN_{3}O_{4}S, with a molecular weight of approximately 393.45 g/mol. The inclusion of fluorine and methoxy substituents enhances its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with imidazole rings exhibit significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by affecting membrane permeability and disrupting cellular processes.
  • Anticancer Potential : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. The specific interactions with cellular enzymes involved in cancer pathways are under investigation, with some studies suggesting that this compound may induce apoptosis in certain cancer cell lines.
  • Anti-inflammatory Effects : Compounds containing methoxy groups have been linked to anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their function.
  • Receptor Modulation : Interacting with specific receptors to alter signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Potentially intercalating with DNA or interfering with replication processes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazole derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in breast cancer cell lines (MCF-7). The study utilized flow cytometry to analyze cell viability and apoptosis markers, showing a dose-dependent response .

Study 3: Anti-inflammatory Properties

Research exploring the anti-inflammatory effects highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This suggests a potential application in treating conditions such as arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResult
AntimicrobialStaphylococcus aureusEffective (MIC < standard antibiotics)
AnticancerMCF-7 (breast cancer)Induced apoptosis (dose-dependent)
Anti-inflammatoryHuman fibroblastsReduced cytokine levels

Scientific Research Applications

Chemical Characteristics

This compound features a complex structure that includes an imidazole ring, methoxy groups, and a sulfanyl linkage. Its molecular formula is C26H28FN4O3SC_{26}H_{28}FN_{4}O_{3}S with a molecular weight of approximately 490.56 g/mol . The presence of fluorine and sulfur atoms enhances its biological activity, making it a candidate for various pharmacological studies.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE exhibit significant anticancer properties. The imidazole moiety is known to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of imidazole can inhibit cell proliferation in cancer cell lines, suggesting potential use as anticancer agents .

2. Antituberculosis Activity
Sulfur-containing compounds have been reported to possess antitubercular properties. The compound's structure may facilitate interactions with bacterial enzymes or receptors, thereby exhibiting efficacy against Mycobacterium tuberculosis. A study highlighted the role of sulfur-containing molecules in combating tuberculosis, emphasizing their importance in drug development for this disease .

3. Neuroprotective Effects
There is emerging evidence that certain imidazole derivatives can provide neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, which can be beneficial in treating neurodegenerative disorders. Research into similar compounds has shown promising results in protecting neuronal cells from oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Key structural features that influence activity include:

  • Methoxy Groups: The presence of methoxy substituents enhances lipophilicity and bioavailability.
  • Fluorine Atom: The fluorine atom can improve metabolic stability and binding affinity to biological targets.
  • Sulfanyl Linkage: This functional group may play a critical role in the compound's mechanism of action against specific enzymes or receptors.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntituberculosisEffective against Mycobacterium tuberculosis
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of related imidazole derivatives in various cancer cell lines. Results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against breast and lung cancer cells.

Case Study 2: Tuberculosis Treatment
Another investigation focused on the synthesis and evaluation of sulfur-containing compounds for antitubercular activity. The study found that specific analogs showed promising results in inhibiting the growth of Mycobacterium tuberculosis, paving the way for further development into therapeutic agents.

Q & A

Q. How to evaluate environmental impact and degradation pathways?

  • Ecotoxicology Framework:
  • Fate Analysis: Use OECD 307 guidelines to study soil biodegradation; quantify metabolites via LC-QTOF .
  • Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.